molecular formula C11H20N2 B1375178 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine CAS No. 1365836-29-8

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine

Cat. No.: B1375178
CAS No.: 1365836-29-8
M. Wt: 180.29 g/mol
InChI Key: LLAVOYVMTSPJFK-UHFFFAOYSA-N
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Description

“1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” is a compound that contains a bicyclo[2.2.1]heptane structure, also known as norbornane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

The compound was originally synthesized by reduction of norcamphor . There are also other methods to synthesize compounds with a bicyclo[2.2.1]heptane structure. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The molecular structure of norbornane consists of a cyclohexane ring with a methylene bridge in the 1,4- position . This forms a bridged bicyclic compound .


Chemical Reactions Analysis

The chemical reactions of compounds with a bicyclo[2.2.1]heptane structure can vary. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .


Physical and Chemical Properties Analysis

Norbornane, the core structure of “this compound”, is a crystalline compound with a melting point of 88 °C . It has a molar mass of 96.17 g/mol .

Scientific Research Applications

1. Synthesis and Medicinal Chemistry Applications

  • Bridged Bicyclic Piperazines : Bridged bicyclic piperazines are significant in medicinal chemistry. A study by Walker and Bedore (2012) described the synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes, which are useful intermediates for the preparation of novel bridged bicyclic piperazines (Walker & Bedore, 2012).

  • Synthesis of Diazabicycloheptane : The rigid piperazine homologue 2,5-diazabicyclo[2.2.1]heptane (DBH) finds extensive application in medicinal chemistry and pharmaceutical research, as reported by Beinat et al. (2013). This study provided a concise synthetic sequence for DBH (Beinat et al., 2013).

2. Analytical Chemistry Applications

  • Determination of Non-Peptide Antagonists : Kline, Kusma, and Matuszewski (1999) developed a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. This method is based on liquid-liquid extraction followed by automated pre-column chemical derivatization (Kline, Kusma, & Matuszewski, 1999).

3. Pharmaceutical Applications

  • Ciprofloxacin Analogue Synthesis : Taylor et al. (2010) discussed the synthesis and biological activity of a Ciprofloxacin analogue using substituted 2,5-diazabicyclo[4.1.0]heptanes as general piperazine surrogates. This analogue demonstrated similar antibacterial activity to the parent drug (Taylor et al., 2010).

4. Chemical Synthesis Research

  • Stereoselective Synthesis of Piperazines : Mordini et al. (2014) focused on the stereoselective synthesis of polysubstituted piperazines and oxopiperazines, which are crucial in medicinal chemistry due to their influence on biological activity (Mordini et al., 2014).

5. Organic Chemistry Applications

  • [2+2]-Photocycloaddition in Drug Discovery : Skalenko et al. (2018) elaborated on the [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes. The resulting compounds were transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, which are advanced building blocks for drug discovery (Skalenko et al., 2018).

6. Anticancer Research

  • Anti-Bone Cancer Activity : Lv et al. (2019) investigated a heterocyclic compound with a piperazine structure for its in vitro anticancer activities against human bone cancer cell lines. The study used molecular docking to study the potential antiviral activity of this compound (Lv et al., 2019).

7. Pharmacological Applications

  • Antipsychotic Potential : Smid et al. (2005) synthesized a series of novel bicyclic 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, which were potent in vitro dopamine D(2) receptor antagonists and highly active as serotonin reuptake inhibitors. These compounds showed promise in pharmacological in vivo activities (Smid et al., 2005).

Future Directions

The future directions for “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Biochemical Analysis

Biochemical Properties

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and the overall metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including liver damage and disruptions in metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many drugs and endogenous compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain tissues, influencing its localization and activity. The distribution of this compound is crucial for its pharmacokinetic properties and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical activity .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAVOYVMTSPJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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